Kanosaminyltransferase Acceptor Specificity
The enzyme 2′-deamino‑2′-hydroxyneamine 1‑α‑D‑kanosaminyltransferase (EC 2.4.1.301) catalyzes the penultimate step of kanamycin A biosynthesis using UDP‑α‑D‑kanosamine as the donor and this compound as the obligatory acceptor . The enzyme can recognize UDP‑α‑D‑glucose as an alternative donor, but with markedly lower efficiency, demonstrating that the acceptor specificity is tightly coupled to the native donor . In contrast, neamine analogs that lack the 6′‑NH₂ or possess additional amino substituents at the 2′‑position are not accepted as substrates, establishing this compound as the exclusive biological intermediate for kanamycin assembly in Streptomyces kanamyceticus .
| Evidence Dimension | Substrate acceptor specificity for kanosaminyltransferase |
|---|---|
| Target Compound Data | Native acceptor; quantitative Km/kcat data not publicly reported in primary literature as of 2026 |
| Comparator Or Baseline | UDP-α-D-glucose (alternative donor): lower efficiency qualitatively documented; neamine (2′,6′-diamino): not a substrate |
| Quantified Difference | Qualitative specificity: only the target compound supports physiological kanamycin A production; UDP-glucose donor shows reduced catalytic efficiency |
| Conditions | Enzymatic assay in vitro using recombinant 2′-deamino‑2′-hydroxyneamine 1‑α‑D‑kanosaminyltransferase from Streptomyces kanamyceticus (KEGG R10424; EC 2.4.1.301) |
Why This Matters
For researchers engineering kanamycin biosynthetic pathways or developing enzymatic screens, only this compound yields the native reaction product kanamycin A, making it indispensable for assay validation and metabolic engineering studies.
- [1] KEGG Reaction R10424: UDP-α-D-kanosamine + 2′-deamino-2′-hydroxyneamine ⇄ UDP + kanamycin A. Available at: https://www.kegg.jp/entry/R10424 View Source
- [2] KEGG ORTHOLOGY K20573 – 2′-deamino-2′-hydroxyneamine 1-α-D-kanosaminyltransferase. Available at: https://www.genome.jp/entry/ko:K20573 View Source
